molecular formula C6HCl3F2 B14693846 Benzene, trichlorodifluoro- CAS No. 29733-71-9

Benzene, trichlorodifluoro-

Cat. No.: B14693846
CAS No.: 29733-71-9
M. Wt: 217.4 g/mol
InChI Key: FHATZURTAWLVAG-UHFFFAOYSA-N
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Description

Benzene, trichlorodifluoro- is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of three chlorine atoms and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene, trichlorodifluoro- typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the substitution process.

Industrial Production Methods: In industrial settings, the production of benzene, trichlorodifluoro- can be achieved through continuous-flow processes that ensure high yield and purity. The use of advanced reactors and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Benzene, trichlorodifluoro- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is commonly used for nucleophilic substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Benzene, trichlorodifluoro- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzene, trichlorodifluoro- involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a positively charged intermediate that reacts with nucleophiles. The pathways involved in these reactions are influenced by the electronic and steric effects of the halogen atoms attached to the benzene ring.

Comparison with Similar Compounds

    Benzene, trichloromethyl-: Contains three chlorine atoms and one methyl group attached to the benzene ring.

    Benzene, difluoromethyl-: Contains two fluorine atoms and one methyl group attached to the benzene ring.

    Benzene, dichlorodifluoro-: Contains two chlorine atoms and two fluorine atoms attached to the benzene ring.

Uniqueness: Benzene, trichlorodifluoro- is unique due to the specific arrangement of three chlorine and two fluorine atoms, which imparts distinct electronic and steric properties

Properties

IUPAC Name

1,2,3-trichloro-4,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3F2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHATZURTAWLVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3F2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075225
Record name Benzene, trichlorodifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29733-71-9
Record name Benzene, trichlorodifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029733719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, trichlorodifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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